![molecular formula C24H14BrNO B14770296 9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14770296.png)
9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole is a complex organic compound that combines the structural features of dibenzofuran and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole typically involves multiple steps, starting with the bromination of dibenzofuran. The brominated dibenzofuran is then coupled with carbazole through a series of reactions that may include palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran-2-carboxylic acid, while substitution reactions can introduce various functional groups at the bromine site .
Scientific Research Applications
9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Bromodibenzo[b,d]furan: Shares the dibenzofuran core but lacks the carbazole moiety.
9H-Carbazole: Contains the carbazole structure but does not have the bromodibenzo[b,d]furan component.
4-Bromodibenzofuran: Similar to 2-bromodibenzofuran but with the bromine atom in a different position.
Properties
Molecular Formula |
C24H14BrNO |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
9-(6-bromodibenzofuran-2-yl)carbazole |
InChI |
InChI=1S/C24H14BrNO/c25-20-9-5-8-18-19-14-15(12-13-23(19)27-24(18)20)26-21-10-3-1-6-16(21)17-7-2-4-11-22(17)26/h1-14H |
InChI Key |
RQXARCBBCKGXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)OC6=C5C=CC=C6Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.